(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone
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Overview
Description
The compound (2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone is a complex organic molecule featuring multiple functional groups, including a benzyloxy group, a fluorophenyl group, a chlorinated benzo[d][1,3]dioxin moiety, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group using benzyl chloride and a base such as potassium carbonate in a solvent like acetone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the aromatic ring.
Synthesis of the Benzo[d][1,3]dioxin Moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Formation of the Oxirane Ring: The oxirane ring is typically formed via an epoxidation reaction, using reagents such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxirane ring can be reduced to a diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The oxirane ring can be hydrolyzed to form a diol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in solvents like ethanol or dimethylformamide (DMF)
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Diols
Substitution: Amino or thio-substituted derivatives
Hydrolysis: Diols
Scientific Research Applications
(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Biological Studies: Its interactions with enzymes and receptors can be studied to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxirane ring, for example, can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
(2-(benzyloxy)-5-fluorophenyl)(3-(4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)ethanone: Has an ethanone group instead of a methanone group, potentially altering its chemical properties.
(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)propanone: Contains a propanone group, which may influence its solubility and reactivity.
Uniqueness
The presence of both the benzyloxy and fluorophenyl groups, along with the chlorinated benzo[d][1,3]dioxin moiety and the oxirane ring, makes (2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone unique
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(6-chloro-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]-(5-fluoro-2-phenylmethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFO5/c25-16-8-15-12-28-13-30-22(15)19(9-16)23-24(31-23)21(27)18-10-17(26)6-7-20(18)29-11-14-4-2-1-3-5-14/h1-10,23-24H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJLZQJXFPNRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C3C(O3)C(=O)C4=C(C=CC(=C4)F)OCC5=CC=CC=C5)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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